molecular formula C22H23N3O4 B1262826 dafadine O

dafadine O

Cat. No. B1262826
M. Wt: 393.4 g/mol
InChI Key: OQGAXKQYQAYFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dafadine O is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(3-methoxyphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor. It is a N-acylpiperidine, an aromatic amide, an aromatic ether, a member of isoxazoles, a member of pyridines and a ring assembly.

Scientific Research Applications

Dafadine as an Inhibitor in Developmental Control

  • Dafadine is identified as a chemical inhibitor of DAF-9 cytochrome P450, a key regulator in the nematode Caenorhabditis elegans. This inhibition plays a crucial role in dauer formation, developmental timing, and longevity in these nematodes. The molecule is also effective against the mammalian ortholog of DAF-9(CYP27A1), indicating its broader potential in developmental control and longevity studies across different species (Luciani et al., 2011).

Role in DNA Hypomethylation

  • In the context of myelodysplastic syndrome, 5-Aza-2'-deoxycytidine (DAC), a related compound, has shown significant effects as a DNA hypomethylating agent. DAC's use indicates its potential in the treatment of high-risk myelodysplastic syndrome, emphasizing its role in modifying DNA methylation patterns, a crucial aspect of cellular regulation and disease treatment (Wijermans et al., 2000).

Insights into Dopamine Agonists in Brain Injury

  • Although not directly about Dafadine O, research on dopamine agonists (DA) in traumatic brain injury (TBI) provides context for understanding the broader implications of such compounds. Dafadine, as a small-molecule tool affecting biological pathways, can be viewed in a similar light regarding its potential applications in brain function and recovery (Frenette et al., 2012).

Cancer Therapeutics

  • Studies on gelatinases-stimuli nanoparticles encapsulating 5-fluorouridine and 5-aza-2'-deoxycytidine (DAC) have shown enhanced sensitivity of gastric cancer cells to chemical therapeutics. This demonstrates the potential of DAC and related compounds like Dafadine in augmenting cancer treatment strategies (Wu et al., 2015).

properties

Product Name

dafadine O

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H23N3O4/c1-27-18-3-2-4-19(13-18)28-15-20-14-21(24-29-20)22(26)25-11-7-17(8-12-25)16-5-9-23-10-6-16/h2-6,9-10,13-14,17H,7-8,11-12,15H2,1H3

InChI Key

OQGAXKQYQAYFPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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